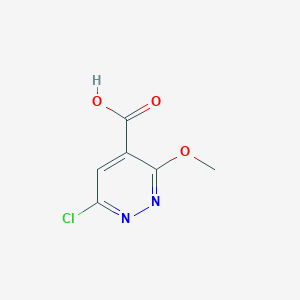
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a 4-chlorobenzyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid typically involves the following steps:
Formation of 4-Chlorobenzyl Chloride: This intermediate is prepared by the chlorination of 4-chlorotoluene.
Suzuki–Miyaura Coupling: The 4-chlorobenzyl chloride undergoes a Suzuki–Miyaura coupling reaction with a boronic acid derivative of 2,5-dimethylthiophene. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.
Carboxylation: The resulting product is then carboxylated to introduce the carboxylic acid group, typically using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic Acid: Similar in structure but lacks the thiophene ring.
4-Chlorobenzyl Alcohol: Contains a hydroxyl group instead of a carboxylic acid.
2,5-Dimethylthiophene: Lacks the chlorobenzyl group.
Uniqueness
4-(4-ChlorobenZyl)-2,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the chlorobenzyl group and the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H13ClO2S |
|---|---|
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-2,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClO2S/c1-8-12(13(14(16)17)9(2)18-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17) |
Clé InChI |
UHZBACARAXPTLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C)C(=O)O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)
![2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B14020944.png)
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)



![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)


